(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol
Brand Name: Vulcanchem
CAS No.: 66900-93-4
VCID: VC21218227
InChI: InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
SMILES: CC1(OCC2(O1)C(C(C(CO2)O)O)O)C
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

CAS No.: 66900-93-4

Cat. No.: VC21218227

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol - 66900-93-4

Specification

CAS No. 66900-93-4
Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
IUPAC Name (5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol
Standard InChI InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Standard InChI Key NCPKAWHTYZABFG-JAKMQLQISA-N
Isomeric SMILES CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C
SMILES CC1(OCC2(O1)C(C(C(CO2)O)O)O)C
Canonical SMILES CC1(OCC2(O1)C(C(C(CO2)O)O)O)C
Appearance Cryst.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator